molecular formula C21H29NO3 B12522302 N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine CAS No. 685859-37-4

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine

Cat. No.: B12522302
CAS No.: 685859-37-4
M. Wt: 343.5 g/mol
InChI Key: UTRAHUJOHHGQQV-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is a complex organic compound known for its unique chemical structure and properties. This compound features two hydroxy-3,5-dimethylbenzyl groups attached to a 2-methoxyethaneamine backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine typically involves the reaction of 2-hydroxy-3,5-dimethylbenzyl chloride with 2-methoxyethaneamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor where the reaction takes place under optimized temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxyethaneamine backbone can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)-2-methoxyethaneamine is unique due to its specific combination of hydroxy and methoxyethaneamine groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with metals and its potential bioactivity make it a valuable molecule in various fields of research .

Properties

CAS No.

685859-37-4

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-(2-methoxyethyl)amino]methyl]-4,6-dimethylphenol

InChI

InChI=1S/C21H29NO3/c1-14-8-16(3)20(23)18(10-14)12-22(6-7-25-5)13-19-11-15(2)9-17(4)21(19)24/h8-11,23-24H,6-7,12-13H2,1-5H3

InChI Key

UTRAHUJOHHGQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CCOC)CC2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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